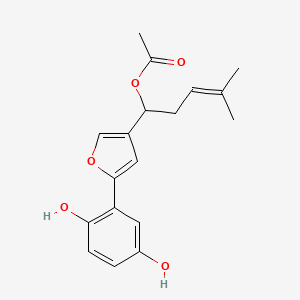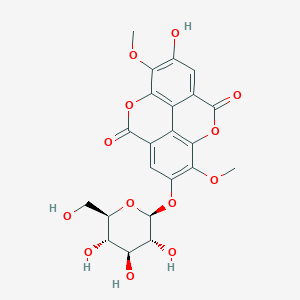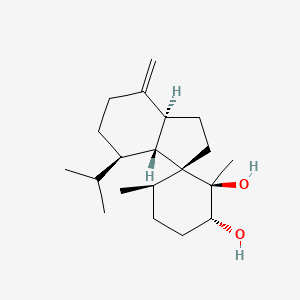
BB-22 6-hydroxyquinoline isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BB-22 is an analog of the potent synthetic cannabinoid JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 6-hydroxyquinoline isomer differs from BB-22 structurally by having the hydroxyquinoline group attached at the six position instead of through the eight position of the ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Forensic Drug Analysis : A study by Kohyama et al. (2016) highlights the importance of BB-22 and its isomers in forensic drug analysis. The differentiation among regioisomers of synthetic cannabinoids, including BB-22, is crucial for legal and forensic purposes. The study suggests methods for analytical differentiation of these isomers using techniques like gas chromatography and liquid chromatography-tandem mass spectrometry (Kohyama et al., 2016).
Protein Interaction Studies : Research by Shiriskar et al. (2015) investigates the interaction between 2-amino-8-hydroxyquinoline (A8HQ), an amino derivative of hydroxyquinoline, and human serum albumin (HSA). The study uses multispectroscopic techniques and molecular modeling to understand the binding effects on HSA's conformation. This has implications for drug design and understanding ligand-protein interactions (Shiriskar et al., 2015).
Chemical Vapour Deposition and Catalysis : A 2008 study by Shang et al. reports on the modification of MCM-22 zeolites with silylation agents, including 8-hydroxyquinoline. This research is significant in catalysis, particularly for the skeletal isomerization of n-butene. The modified zeolites show improved catalytic performance and selectivity, highlighting the application of hydroxyquinolines in industrial chemistry (Shang et al., 2008).
Optical Properties in Material Science : The study by lle et al. (2002) examines the δ-phase of Alq3, an aluminum complex with hydroxyquinoline ligands, revealing significant insights into its molecular structure and optical properties. This has implications for the development of materials with specific light-emitting properties (lle et al., 2002).
Biomedical Applications : Research on berberine, an isoquinoline alkaloid, by Zhao et al. (2017) and Okubo et al. (2017) demonstrates its potential in treating triple-negative breast cancer and leukemia. These studies highlight the anti-tumor activities of berberine and its mechanisms, such as inducing apoptosis in cancer cells (Zhao et al., 2017), (Okubo et al., 2017).
Neuroprotective Effects : A study by Negahdar et al. (2015) investigates berberine's neuroprotective effects in a Parkinson's disease model, indicating its therapeutic potential in neurodegenerative disorders (Negahdar et al., 2015).
Immunomodulatory Effects : Qin et al. (2010) research the effects of berberine on experimental autoimmune encephalomyelitis, suggesting its utility in autoimmune diseases due to its regulatory effects on pathogenic Th1 and Th17 cells (Qin et al., 2010).
Propriétés
Nom du produit |
BB-22 6-hydroxyquinoline isomer |
|---|---|
Formule moléculaire |
C25H24N2O2 |
Poids moléculaire |
384.5 |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-20-12-13-23-19(15-20)9-6-14-26-23)22-17-27(16-18-7-2-1-3-8-18)24-11-5-4-10-21(22)24/h4-6,9-15,17-18H,1-3,7-8,16H2 |
Clé InChI |
HFJHOGXZMSKPMS-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC2=C(N=CC=C2)C=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |
Synonymes |
quinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B1163886.png)


